molecular formula C5H11NO2 B14887331 (S)-(3-Aminotetrahydrofuran-3-yl)methanol

(S)-(3-Aminotetrahydrofuran-3-yl)methanol

Cat. No.: B14887331
M. Wt: 117.15 g/mol
InChI Key: OJPSWNKHXFWIQJ-YFKPBYRVSA-N
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Description

(S)-(3-Aminotetrahydrofuran-3-yl)methanol is a chiral compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (S)-(3-Aminotetrahydrofuran-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Aminotetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .

Scientific Research Applications

(S)-(3-Aminotetrahydrofuran-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(3-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    ®-(3-Aminotetrahydrofuran-3-yl)methanol: The enantiomer of (S)-(3-Aminotetrahydrofuran-3-yl)methanol, with similar chemical properties but different biological activity.

    3-Aminotetrahydrofuran: Lacks the hydroxyl group, resulting in different reactivity and applications.

    Tetrahydrofuran-3-ylmethanol: Lacks the amino group, affecting its chemical behavior and uses.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

[(3S)-3-aminooxolan-3-yl]methanol

InChI

InChI=1S/C5H11NO2/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2/t5-/m0/s1

InChI Key

OJPSWNKHXFWIQJ-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@]1(CO)N

Canonical SMILES

C1COCC1(CO)N

Origin of Product

United States

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